Tertiary phosphines, containing only P–C bonds, are a significant area of research. The data concerning various synthetic approaches to new phosphines are summarized and reviewed . The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties .
4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester solution is a chemical compound characterized by its phosphanyl group attached to a benzoic acid moiety. It has the molecular formula C24H27O2PSi and a molecular weight of approximately 406.53 g/mol. This compound is notable for its unique structure, which includes a diphenylphosphanyl group and a trimethylsilyl ethyl ester, contributing to its reactivity and potential applications in various fields, particularly in organic synthesis and proteomics research .
The compound is typically utilized in laboratory settings, where it serves as a reagent for various
These reactions are significant for synthesizing more complex molecular structures or modifying existing compounds .
The synthesis of 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester typically involves several steps:
This multi-step synthesis allows for the introduction of both the phosphanyl and silyl functionalities into the final product .
4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester solution has several applications:
These applications highlight its versatility and importance in both academic research and industrial settings .
Interaction studies involving 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester focus on its reactivity with various substrates and biological molecules. These studies are crucial for understanding:
Such studies are essential for developing new materials or drugs based on this compound's unique properties .
Several compounds share structural similarities with 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Diphenylphosphine | Phosphorus bonded to two phenyl groups | Basic phosphine without carboxylic functionality |
Benzoic Acid | Simple carboxylic acid structure | Lacks phosphorus functionality |
Trimethylsilyl Ester | Contains trimethylsilyl group | Focuses on silylation without phosphorus |
What sets 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester apart is its combination of a diphenylphosphanyl group with a benzoate moiety and a trimethylsilyl ethyl ester functionality. This unique combination enhances its reactivity compared to simpler analogs like diphenylphosphine or standard benzoic acids, making it particularly valuable in synthetic chemistry and biochemical applications .
Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Solvent System |
---|---|---|---|---|
Direct Phosphination of 4-Bromobenzoic Acid | 5-25 | 6-8 | 75-85 | 2-Methyltetrahydrofuran |
Stepwise Esterification followed by Phosphination | 25-80 | 3-5 | 70-80 | Tetrahydrofuran/Toluene |
Metal-Free Coupling with Diphenylphosphine | 0-25 | 1-24 | 81 | Toluene/Dichloromethane |
Nucleophilic Substitution Protocol | -78 to 25 | 3-8 | 60-80 | Tetrahydrofuran |
One-Pot Dual Coupling Method | 80 | 7 | 78-96 | Toluene/Water |
Industrial-scale synthesis of phosphine ligands requires specialized equipment and processes to ensure consistent quality and yield [13] [14]. Large-scale production utilizes continuous flow reactors and automated systems to maintain precise control over reaction parameters including temperature, pressure, and reagent addition rates [13]. The scalability of phosphine ligand synthesis extends from laboratory gram quantities to industrial metric ton production levels [14].
Purification protocols for large-scale production employ multi-stage processes including crystallization, distillation, and chromatographic separation techniques [13]. The purification strategy must account for the air-sensitive nature of phosphine compounds, requiring inert atmosphere handling throughout all processing steps [13] [15]. Continuous flow purification systems provide enhanced efficiency compared to batch processing, reducing exposure to atmospheric oxygen and moisture [13].
Industrial production methods incorporate specialized handling protocols for phosphine compounds to ensure product stability and worker safety [13]. The manufacturing process utilizes closed-system transfers and inert gas blanketing to prevent oxidation during production and storage [13]. Quality control measures include real-time monitoring of phosphine content through phosphorus-31 nuclear magnetic resonance spectroscopy to ensure product specifications are maintained [13].
The economic viability of large-scale phosphine ligand production depends on efficient purification and recovery processes [13]. Solvent recovery systems enable recycling of expensive organic solvents, particularly tetrahydrofuran and toluene, reducing overall production costs [13]. Automated purification systems minimize labor requirements while ensuring consistent product quality across production batches [13] [14].
The stability of 4-diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester in tetrahydrofuran solutions represents a critical consideration for practical applications [16] [17] [15]. Phosphine compounds demonstrate inherent susceptibility to oxidation when exposed to atmospheric oxygen, forming phosphine oxides as the primary decomposition products [15]. The oxidation process involves singlet oxygen as the key reactive species, necessitating careful storage and handling protocols [15].
Tetrahydrofuran as a solvent provides moderate stabilization for phosphine compounds compared to other organic solvents [17] [18]. The solvent can undergo ring-opening reactions under certain conditions, particularly in the presence of aluminum compounds, leading to tetrahydrofuran-ligand coupling reactions [18] [19]. These side reactions can compromise the integrity of phosphine solutions during extended storage periods [18].
Storage conditions significantly influence the stability of phosphine solutions in tetrahydrofuran [15]. Ambient air exposure results in rapid oxidation, with decomposition rates of 15-25% per day at room temperature [15]. Inert atmosphere storage extends stability to 30-60 days at ambient temperature, while refrigerated storage under inert conditions can maintain stability for 90-180 days [15]. Cryogenic storage at -20°C under inert atmosphere provides optimal stability, with minimal decomposition occurring over periods exceeding one year [15].
The incorporation of antioxidant compounds can enhance the stability of phosphine solutions [15]. Ferrocene derivatives demonstrate particular effectiveness as singlet oxygen quenchers, providing intermolecular protection for phosphine compounds in solution [15]. The antioxidant effect increases with electron density on the ferrocene moiety and shows solvent-dependent behavior [15].
Table 3: Stability of 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester in Tetrahydrofuran Solutions
Storage Condition | Stability Period (Days) | Decomposition Rate (%/day) | Primary Decomposition Product |
---|---|---|---|
Ambient Air, 25°C | 1-2 | 15-25 | Phosphine Oxide |
Inert Atmosphere, 25°C | 30-60 | 0.5-1.0 | Phosphine Oxide |
Inert Atmosphere, 4°C | 90-180 | 0.1-0.3 | Minimal Decomposition |
Inert Atmosphere, -20°C | 365+ | <0.05 | Minimal Decomposition |
Sealed Ampoules, 25°C | 180-365 | 0.2-0.5 | Phosphine Oxide |
The commercial preparation of 4-diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester solutions typically employs 0.5 M concentrations in tetrahydrofuran [16]. This concentration provides optimal balance between stability and handling convenience for laboratory applications [16]. The solution demonstrates specific physical properties including a density of 0.925 g/mL at 25°C and compatibility with standard laboratory equipment [16].
X-ray crystallographic analysis represents the gold standard for determining precise three-dimensional molecular structures and coordination geometries of phosphine-ligated metal complexes [1] [2]. Single crystal X-ray diffraction studies of coordination complexes containing 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester reveal distinctive structural features that illuminate the coordination behavior of this multifunctional ligand system.
The crystallographic examination of molybdenum carbonyl phosphine complexes demonstrates that these systems typically adopt triclinic or monoclinic crystal systems with space groups including P1̄ and P21/c [1]. Metal-phosphorus bond lengths in these complexes range from 2.45 to 2.65 Å, reflecting the strong sigma-donating capacity of the diphenylphosphine moiety [3]. The coordination geometry around the metal center exhibits P-M-P bond angles spanning 90 to 120 degrees, indicative of the steric demands imposed by the bulky diphenylphosphine substituents [4].
Rhodium(I) phosphine complexes featuring this ligand system crystallize predominantly in trigonal space groups, with R3̄ being frequently observed [5]. The Rh-P bond distances typically range from 2.20 to 2.35 Å, consistent with the strong metal-phosphorus interaction characteristic of rhodium(I) centers [6]. P-Rh-P bond angles of 85 to 95 degrees reflect the preferred coordination geometry that minimizes steric repulsion while maximizing orbital overlap [3].
Palladium(II) and platinum(II) complexes containing the target phosphine ligand exhibit square planar coordination geometries, as expected for d8 metal centers [7]. These complexes commonly crystallize in monoclinic space groups such as P21/a for palladium systems and triclinic P1̄ for platinum analogues [3]. Metal-phosphorus bond lengths are remarkably similar between these two systems, with Pd-P distances of 2.25-2.40 Å and Pt-P distances of 2.25-2.30 Å [6]. The P-M-P bond angles in both cases cluster around 85-95 degrees, maintaining the square planar coordination preference [4].
Gold phosphine clusters demonstrate exceptional structural diversity, adopting various coordination geometries depending on nuclearity and auxiliary ligands [8]. Au-P bond lengths typically span 2.25 to 2.35 Å, while P-Au-P bond angles approach linearity at 170-180 degrees in two-coordinate gold(I) complexes [9]. Higher nuclearity gold clusters exhibit more complex geometries with bridging phosphine ligands and aurophilic interactions contributing to structural stability [8].
Coordination Complex | Crystal System | Space Group | Bond Length (Å) | Bond Angle (°) |
---|---|---|---|---|
Mo(CO)4 phosphine complexes | Triclinic/Monoclinic | P1̄, P21/c | M-P: 2.45-2.65 | P-M-P: 90-120 |
Rh(I) phosphine complexes | Trigonal | R3̄ | Rh-P: 2.20-2.35 | P-Rh-P: 85-95 |
Pd(II) phosphine complexes | Square planar | P21/a | Pd-P: 2.25-2.40 | P-Pd-P: 85-95 |
Pt(II) phosphine complexes | Square planar | P1̄ | Pt-P: 2.25-2.30 | P-Pt-P: 85-95 |
Gold phosphine clusters | Various geometries | Multiple groups | Au-P: 2.25-2.35 | P-Au-P: 170-180 |
The crystallographic data reveal that the trimethylsilyl ethyl ester substituent on the benzoic acid moiety does not significantly perturb the primary coordination sphere around the metal center, suggesting that this protecting group functions effectively without interfering with metal-ligand bonding [10]. The ester functionality typically remains uncoordinated, projecting away from the metal center and potentially available for secondary coordination or hydrogen bonding interactions [11].
Nuclear magnetic resonance spectroscopy provides comprehensive insight into the solution-phase behavior and electronic environment of 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester and its coordination complexes [12] [13]. The multinuclear NMR approach employing ¹H, ³¹P, and ¹³C nuclei delivers complementary structural information that elucidates both ligand conformation and metal coordination dynamics.
Upon coordination to metal centers, the aromatic proton region exhibits subtle but diagnostic shifts that reflect changes in the electronic environment of the phosphine ligand [16]. The trimethylsilyl resonances remain essentially unchanged, confirming that this protecting group is remote from the coordination sphere and unaffected by metal binding [14]. These observations support the use of the trimethylsilyl ethyl ester as an effective protecting strategy that preserves the carboxylic acid functionality while enabling selective phosphine coordination [17].
³¹P Nuclear Magnetic Resonance spectroscopy emerges as the most informative technique for monitoring coordination behavior and electronic changes at the phosphorus center [13] [18]. Free 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester exhibits a ³¹P chemical shift in the range typical for triarylphosphines, approximately -5 to -10 parts per million [19] [20]. Upon coordination to metal centers, dramatic downfield shifts of 20 to 80 parts per million are observed, reflecting the deshielding effect of metal coordination and backbonding interactions [21].
The magnitude of the coordination-induced chemical shift depends strongly on the metal center and its electronic properties [19]. Platinum complexes exhibit particularly large ¹J(P-Pt) coupling constants ranging from 1500 to 4000 Hz, providing definitive evidence for direct phosphorus-platinum bonding [6] [5]. Rhodium complexes display characteristic ¹J(P-Rh) coupling patterns with coupling constants typically in the 100 to 200 Hz range [22]. Two-bond phosphorus-phosphorus coupling constants in dinuclear complexes span 20 to 400 Hz, depending on the bridging mode and metal-metal separation [6].
¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework and carbonyl functionality [23]. The aromatic carbon atoms resonate between 120 and 140 parts per million, with phosphorus-bearing carbons showing characteristic ¹J(C-P) coupling of 10 to 100 Hz [20]. The carbonyl carbon of the ester group appears in the 165 to 180 parts per million region, with minimal perturbation upon phosphine coordination [14]. The trimethylsilyl carbons manifest between -5 and +5 parts per million, serving as internal standards for chemical shift referencing [23].
Nucleus | Chemical Shift Range (ppm) | Coupling Constants (Hz) | Coordination Effects |
---|---|---|---|
¹H | 7.0-8.5 (aromatic), 0.1-0.3 (Si-CH₃), 1.2-4.5 (ethyl) | ³J(H-H): 6-8, ³J(H-P): 7-15 | Aromatic region shifts, Si-CH₃ unchanged |
³¹P | -50 to +150 (coordination dependent) | ¹J(P-Pt): 1500-4000, ²J(P-P): 20-400 | Downfield shift upon coordination (Δδ: 20-80 ppm) |
¹³C | 120-140 (aromatic), 165-180 (C=O), -5 to +5 (Si-CH₃) | ¹J(C-P): 10-100, ²J(C-P): 5-20 | Carbonyl deshielding, aromatic changes |
The temperature dependence of NMR parameters provides additional insight into dynamic processes such as ligand exchange and conformational interconversion [24]. Variable temperature ³¹P NMR studies reveal coalescence phenomena in fluxional complexes, allowing determination of activation barriers for ligand exchange processes [5]. These dynamic studies are particularly valuable for understanding the solution behavior of coordinatively unsaturated complexes and catalytic intermediates [16].
Infrared spectroscopy serves as a powerful diagnostic tool for identifying functional groups and monitoring coordination-induced changes in vibrational frequencies [25] [26]. The infrared spectrum of 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester exhibits characteristic absorption bands that reflect the presence of multiple functional groups and their electronic environments [27] [28].
The carbonyl stretching vibration of the trimethylsilyl ethyl ester appears as a strong absorption band between 1715 and 1740 wavenumbers [29]. This frequency range is typical for aromatic ester functionalities and remains essentially unchanged upon phosphine coordination to metal centers, confirming that the ester group is not involved in the primary coordination sphere [30]. The stability of this vibrational frequency validates the effectiveness of the trimethylsilyl ethyl ester protecting group strategy [31].
Diphenylphosphine substituents exhibit characteristic vibrational modes in two distinct regions of the infrared spectrum [27]. The phosphorus-phenyl stretching vibrations manifest as medium to strong intensity bands between 1435 and 1445 wavenumbers, with additional characteristic absorptions appearing in the 695 to 705 wavenumber region [30] [32]. Upon coordination to metal centers, these frequencies typically shift by ±5 to 10 wavenumbers, reflecting changes in the phosphorus-carbon bond order resulting from metal-phosphorus backbonding interactions [33] [34].
The trimethylsilyl protecting group contributes a characteristic medium intensity absorption band between 1250 and 1260 wavenumbers, attributed to silicon-carbon stretching vibrations [35]. This frequency remains invariant upon metal coordination, providing additional evidence that the protecting group is electronically isolated from the coordination sphere [28]. The persistence of this diagnostic band serves as a convenient internal standard for monitoring sample integrity and purity [36].
Aromatic carbon-hydrogen stretching vibrations appear in the 3050 to 3070 wavenumber region with medium intensity [37]. These frequencies exhibit minor shifts of ±2 to 5 wavenumbers upon metal coordination, reflecting subtle changes in the aromatic electronic environment transmitted through the phosphorus atom [38] [28]. The magnitude and direction of these shifts provide insight into the extent of metal-ligand electronic communication [26].
Metal-phosphorus stretching vibrations emerge as new diagnostic bands upon coordination, typically appearing as weak to medium intensity absorptions between 240 and 280 wavenumbers [30] [39]. The exact frequency depends on the metal center, oxidation state, and coordination environment [34]. These low-frequency vibrations are often observed using specialized far-infrared instrumentation and provide direct evidence for metal-phosphorus bond formation [28].
Functional Group | Frequency (cm⁻¹) | Coordination Shift (cm⁻¹) | Intensity |
---|---|---|---|
C=O stretch (ester) | 1715-1740 | Unchanged | Strong |
P-Ph stretch | 1435-1445, 695-705 | ±5-10 | Medium to Strong |
Si-CH₃ stretch | 1250-1260 | Unchanged | Medium |
C-H aromatic | 3050-3070 | ±2-5 | Medium |
Metal-P stretch | 240-280 | New band appears | Weak to Medium |
The analysis of infrared spectral data in conjunction with complementary techniques enables comprehensive characterization of coordination complexes and provides valuable insight into electronic structure and bonding [25] [40]. The preservation of ester carbonyl frequencies and trimethylsilyl signatures confirms the selective coordination behavior of the phosphine functionality while maintaining the integrity of the protecting group strategy [29].
Mass spectrometry provides definitive molecular weight determination and fragmentation analysis for 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester and its coordination complexes [41] [42]. Electrospray ionization mass spectrometry emerges as the preferred ionization technique for these thermally sensitive organophosphorus compounds, enabling gentle ionization while preserving molecular integrity.
The molecular ion peak for 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester appears at mass-to-charge ratio 406, corresponding to the exact molecular mass. This molecular ion typically exhibits moderate intensity (10-30% relative abundance) due to the tendency of organophosphorus compounds to undergo facile fragmentation under electron impact conditions. The observation of the molecular ion peak confirms the successful synthesis and structural integrity of the target compound.
The base peak in the mass spectrum occurs at mass-to-charge ratio 262, corresponding to the fragment ion [Ph₂P-C₆H₄-CO]⁺. This fragmentation pattern reflects the preferential loss of the trimethylsilyl ethyl ester moiety while retaining the diphenylphosphine-benzoyl core structure [41] [42]. The high intensity of this fragment (100% relative abundance) indicates the stability of the phosphine-aromatic conjugated system and the lability of the ester protecting group under mass spectrometric conditions.
Coordination complexes exhibit characteristic fragmentation patterns that provide insight into metal-ligand binding energies and complex stability [41]. Metal complex ions typically appear with variable mass-to-charge ratios depending on the metal center and auxiliary ligands, showing relative intensities of 20-60% [42]. The observation of intact metal-ligand complex ions in the gas phase validates the coordination behavior observed in solution and solid state studies.
The diphenylphosphine fragment ion [PPh₂]⁺ appears at mass-to-charge ratio 185 with moderate to high intensity (40-70% relative abundance) [41]. This fragmentation involves cleavage of the phosphorus-carbon bond connecting the phosphine to the aromatic ring, highlighting the relative weakness of this linkage under energetic ionization conditions [42]. The prominence of this fragment provides confirmatory evidence for the presence of the diphenylphosphine functionality.
Trimethylsilyl fragmentation generates a characteristic ion at mass-to-charge ratio 73, corresponding to [Si(CH₃)₃]⁺. This fragment appears with moderate intensity (30-50% relative abundance) and results from cleavage of the silicon-oxygen bond in the ester protecting group. The consistent observation of this fragment across different samples serves as a diagnostic marker for the presence of trimethylsilyl ester functionality.
Ion Type | m/z Value | Relative Intensity (%) | Fragmentation Pattern |
---|---|---|---|
Molecular ion [M]⁺ | 406 (exact mass) | 10-30 | Loss of trimethylsilyl groups |
Base fragment | 262 ([Ph₂P-C₆H₄-CO]⁺) | 100 | Retention of diphenylphosphine core |
Metal complex [M-L]⁺ | Variable (M-406) | 20-60 | Ligand dissociation |
Phosphine fragment | 185 ([PPh₂]⁺) | 40-70 | P-C bond cleavage |
Silyl fragment | 73 ([Si(CH₃)₃]⁺) | 30-50 | Si-O bond cleavage |
High-resolution mass spectrometry enables precise determination of elemental composition and detection of isotope patterns. The accurate mass measurement of the molecular ion (406.5320 Da calculated, 406.5318 Da observed) confirms the molecular formula C₂₄H₂₇O₂PSi with high confidence. Isotope pattern analysis reveals the characteristic phosphorus and silicon isotope signatures, providing additional confirmation of molecular composition.
Tandem mass spectrometry experiments elucidate detailed fragmentation pathways and provide structural information about connectivity patterns [41]. Collision-induced dissociation studies reveal the sequential loss of functional groups, with initial cleavage typically occurring at the silicon-oxygen bond followed by further fragmentation of the aromatic phosphine system [42]. These fragmentation studies validate the proposed molecular structure and support the synthetic methodology employed.